molecular formula C5H7ClN2O3S2 B13242313 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B13242313
M. Wt: 242.7 g/mol
InChI Key: PSLKFDFLLIESTE-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-one with ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar compounds to 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride include other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C5H7ClN2O3S2

Molecular Weight

242.7 g/mol

IUPAC Name

2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C5H7ClN2O3S2/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3

InChI Key

PSLKFDFLLIESTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)S1)CCS(=O)(=O)Cl

Origin of Product

United States

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